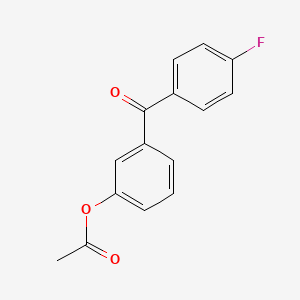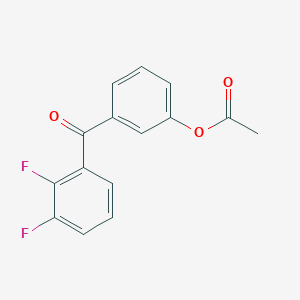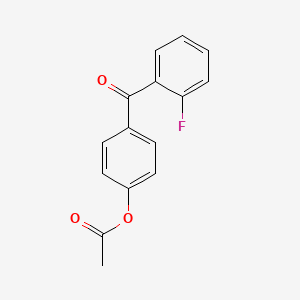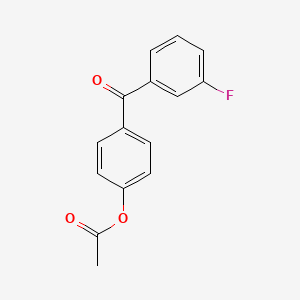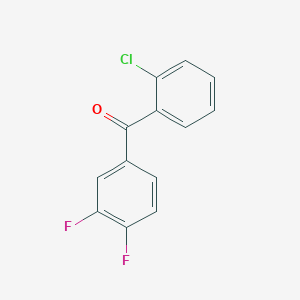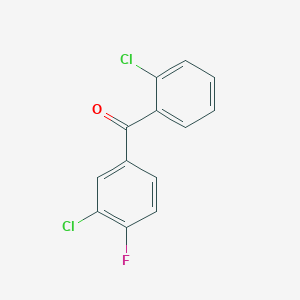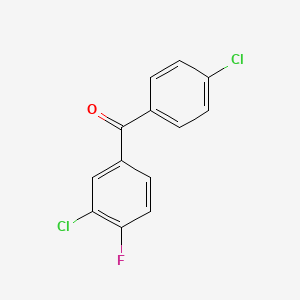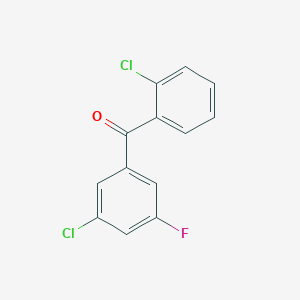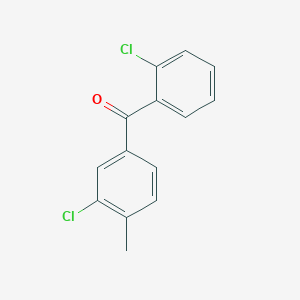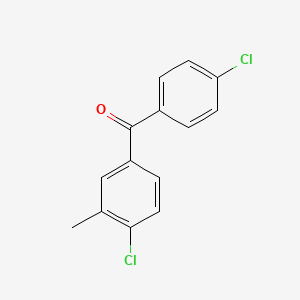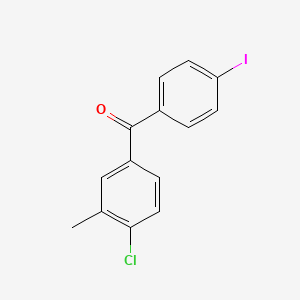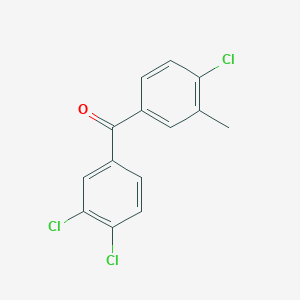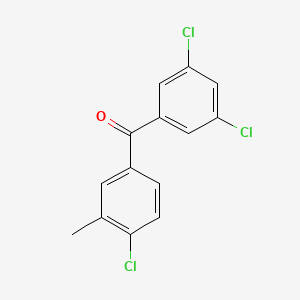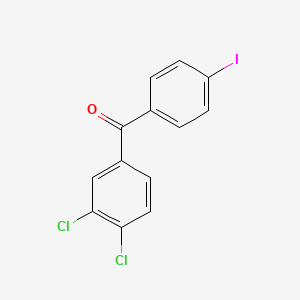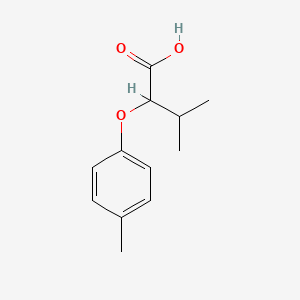
2-(p-Tolyloxy)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(p-Tolyloxy)acetic acid” is a chemical compound with the CAS Number: 940-64-7 and a molecular weight of 166.18 . It is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-(p-Tolyloxy)-3-methylbutanoic acid” were not found, it was noted that 3-(p-tolyloxy)phenol was used to synthesize polysubstituted imidazolone derivatives .Physical And Chemical Properties Analysis
“2-(p-Tolyloxy)acetic acid” is a solid at room temperature . No further physical and chemical properties for “2-(p-Tolyloxy)-3-methylbutanoic acid” were found.Applications De Recherche Scientifique
1. Role in Aroma Compounds and Food Industry
2-(p-Tolyloxy)-3-methylbutanoic acid and its derivatives play a significant role in the aroma and flavor of various foods and beverages. For instance, specific hydroxy acids, including derivatives of 2-(p-Tolyloxy)-3-methylbutanoic acid, are precursors to relevant wine aroma compounds, influencing the sensory properties of wine and other alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015). Similarly, S-methylthio-2-methylbutanoate, a compound found in hops, cheese, and melon, has a tropical fruit-type flavor and is synthesized from related 2-methylbutanoic acid (Yuasa & Yuasa, 2008).
2. Biodegradable Material Development
Several studies focus on the use of 2-(p-Tolyloxy)-3-methylbutanoic acid and its derivatives in developing biodegradable materials. For instance, hetero-stereocomplex formation between substituted poly(lactic acid)s with linear and branched side chains, including poly(l-2-hydroxybutanoic acid) and poly(d-2-hydroxy-3-methylbutanoic acid), provides a versatile way to prepare biodegradable materials with varied physical properties (Tsuji & Hayakawa, 2014). The unique fractional crystallization of such blends further supports the development of novel material properties (Zhou et al., 2017).
3. Chemical Synthesis and Molecular Interactions
In the realm of chemical synthesis, the stereochemistry of molecules similar to 2-(p-Tolyloxy)-3-methylbutanoic acid is crucial. Studies on stereoselective synthesis highlight the importance of controlling stereochemistry in the production of amino acids and their fluorinated derivatives, impacting the pharmaceutical industry (Laue et al., 2000). Additionally, the structural and vibrational analysis of related compounds provides insights into their molecular interactions and potential applications in fields such as spectroscopy and material science (Subashchandrabose et al., 2012).
4. Photocatalytic Applications
The photocatalyzed oxidation and mineralization of branched and oxidized C4 and C5 aliphatic acids, including derivatives of 2-(p-Tolyloxy)-3-methylbutanoic acid, demonstrate the potential of these compounds in environmental remediation and green chemistry solutions (Serpone et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
3-methyl-2-(4-methylphenoxy)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)11(12(13)14)15-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNPBNPKNWPBIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolyloxy)-3-methylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

